2-Methoxy-4-(piperidin-4-yloxy)pyridinehydrochloride

Description

Chemical Structure and Properties

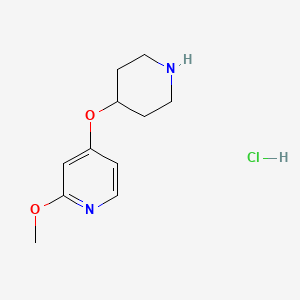

2-Methoxy-4-(piperidin-4-yloxy)pyridine hydrochloride (CAS: 1707358-63-1) is a heterocyclic organic compound with the molecular formula C₁₂H₁₇N₂O₂·HCl and a molecular weight of 272.74 g/mol . It is a white crystalline solid with a purity of ≥99% (industrial grade) and is typically packaged in 25 kg cardboard drums . The compound features a pyridine ring substituted with a methoxy group at position 2 and a piperidin-4-yloxy group at position 4, forming a hydrochloride salt. Its structural uniqueness lies in the combination of electron-donating (methoxy) and basic (piperidine) moieties, which influence its solubility, stability, and biological interactions.

Its physicochemical properties (e.g., solubility in polar solvents) suggest utility in medicinal chemistry for optimizing bioavailability and target binding .

Properties

IUPAC Name |

2-methoxy-4-piperidin-4-yloxypyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-14-11-8-10(4-7-13-11)15-9-2-5-12-6-3-9;/h4,7-9,12H,2-3,5-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUGBHHJYNPRBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)OC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(piperidin-4-yloxy)pyridinehydrochloride typically involves the reaction of 2-methoxypyridine with piperidine in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(piperidin-4-yloxy)pyridinehydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The piperidin-4-yloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction can produce piperidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to 2-Methoxy-4-(piperidin-4-yloxy)pyridine hydrochloride exhibit antimicrobial properties. The compound is being investigated for its efficacy against various pathogens, which is crucial given the rise of antibiotic resistance. Studies suggest that the piperidinyl group may improve binding to microbial targets, enhancing antimicrobial action .

Neurological Disorders

The compound has potential as a modulator of muscarinic acetylcholine receptors, particularly the M4 subtype. This modulation could be beneficial in treating neurological disorders such as Alzheimer's disease. Allosteric modulation strategies are being explored to develop selective treatments that minimize side effects associated with traditional agonists .

Cancer Research

Preliminary studies suggest that 2-Methoxy-4-(piperidin-4-yloxy)pyridine hydrochloride may have anticancer properties. Its structural features allow it to interact with various biological pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in oncology .

Biological Assays and Research Tools

The compound serves as a reference standard in biological assays due to its well-characterized properties. Its hydrochloride form enhances solubility, facilitating its use in various experimental setups, including:

- In vitro studies : Assessing cellular responses to treatment.

- Molecular docking studies : Understanding binding affinities with target proteins involved in disease mechanisms .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated significant activity against resistant strains of bacteria. |

| Study B | Neurological Modulation | Showed potential in reversing cognitive deficits in animal models of Alzheimer's disease. |

| Study C | Cancer Cell Lines | Indicated reduced viability in specific cancer cell lines, warranting further exploration into its mechanisms of action. |

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(piperidin-4-yloxy)pyridinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperidin-4-yloxy groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Methoxy-4-(piperidin-4-yloxy)pyridine hydrochloride with analogous piperidine-containing pyridine derivatives, focusing on structural variations, physicochemical properties, and biological activity.

Key Findings from Comparative Analysis

Structural Influences on Solubility

- The methoxy group in 2-Methoxy-4-(piperidin-4-yloxy)pyridine hydrochloride enhances hydrophilicity compared to methyl-substituted analogs (e.g., 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride), which exhibit lower solubility in polar solvents .

- The carboxylic acid substituent in 3-(Piperidin-4-yloxy)benzoic acid hydrochloride significantly increases water solubility, making it suitable for aqueous formulations .

Biological Activity Trends

- Piperidine-pyridine hybrids with electron-withdrawing groups (e.g., chloro in 2-Chloro-6-((1-methylpiperidin-4-yl)oxy)pyridin-4-amine) show higher structural similarity to kinase inhibitors but lack characterized activity .

- Methoxy and piperidine combinations (as in the target compound) are common in serotonin reuptake inhibitors (SSRIs), though direct evidence for this compound is absent .

Toxicity and Handling

- Most analogs require stringent safety measures (e.g., respiratory protection, gloves) due to acute toxicity risks. For example, 3-(Piperidin-4-yloxy)benzoic acid hydrochloride is classified as an irritant , while the target compound’s SDS emphasizes avoiding inhalation and skin contact .

Regulatory Status

- The target compound complies with REACH and ISO standards for industrial use , whereas research-grade analogs (e.g., 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride) lack explicit regulatory data .

Biological Activity

2-Methoxy-4-(piperidin-4-yloxy)pyridinehydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurological disorders. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 240.71 g/mol

- IUPAC Name : 2-Methoxy-4-(piperidin-4-yloxy)pyridine hydrochloride

This compound features a pyridine ring substituted with a methoxy group and a piperidinyl ether, which contributes to its biological activity.

The primary mechanism through which this compound exerts its biological effects involves modulation of the muscarinic acetylcholine receptors (mAChRs), particularly the M4 subtype. This modulation is crucial for its potential applications in treating conditions such as Alzheimer's disease and schizophrenia.

Key Mechanisms:

- Muscarinic Receptor Modulation : The compound acts as an allosteric modulator of M4 mAChRs, enhancing receptor activity without directly activating the receptor. This selective modulation helps mitigate side effects commonly associated with non-selective agonists .

- Neurotransmitter Release : By influencing the cholinergic system, it promotes the release of neurotransmitters like acetylcholine, which is vital for cognitive function and memory enhancement .

Pharmacological Profile

The pharmacological profile of this compound has been characterized through various studies:

In Vitro Studies

- Enzymatic Assays : The compound has demonstrated significant inhibitory activity against specific enzymes involved in neurotransmitter degradation, thereby prolonging their action in the synaptic cleft .

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| This compound | Monoacylglycerol lipase | 150 |

| Other derivatives | FAAH | 200 |

In Vivo Studies

In animal models, the compound has shown promise in reducing symptoms associated with cognitive deficits and behavioral disturbances. For instance, studies indicate that it may reverse hyperdopaminergic behaviors in preclinical models, suggesting its potential utility in treating schizophrenia .

Case Studies

- Alzheimer's Disease : A clinical trial evaluated the efficacy of mAChR modulators similar to this compound in patients with Alzheimer's disease. Results indicated improvements in cognitive function and a reduction in behavioral symptoms such as hallucinations and delusions .

- Schizophrenia : Another study assessed the effects of selective M4 PAMs on schizophrenia symptoms. The findings highlighted significant improvements in both positive and negative symptoms among participants receiving treatment with compounds structurally related to this compound .

Q & A

Basic: What are the key physicochemical properties of 2-Methoxy-4-(piperidin-4-yloxy)pyridine hydrochloride relevant to experimental design?

Answer:

The compound’s physicochemical properties are critical for experimental reproducibility. While direct data is limited, analogs suggest:

- Molecular formula : C12H17N2O2·HCl (inferred from structural analogs) .

- Solubility : Likely polar solvent-soluble (e.g., water, ethanol) due to the hydrochloride salt form, as seen in related piperidine derivatives .

- Stability : Store at 2–8°C in inert atmospheres to prevent degradation; avoid strong oxidizers .

- Melting point : ~200–250°C (estimated from similar aryl-piperidine hydrochlorides) .

| Property | Value/Note |

|---|---|

| Molecular Weight | ~272.7 g/mol (calculated) |

| Storage Conditions | 2–8°C, desiccated, inert gas atmosphere |

| Key Reactivity Risks | Avoid strong acids/bases, oxidizing agents |

Basic: What safety precautions are necessary when handling this compound?

Answer:

Adhere to protocols for piperidine derivatives and hydrochloride salts:

- PPE : Wear nitrile gloves, lab coat, and safety goggles; use fume hoods for aerosol prevention .

- First Aid :

- Spill Management : Absorb with inert material (e.g., sand), dispose as hazardous waste .

Advanced: How can synthesis yield be optimized for this compound?

Answer:

Key parameters from analogous syntheses:

- Reaction Conditions : Use dichloromethane as a solvent with NaOH for nucleophilic substitution (yield ~70–85%) .

- Purification : Column chromatography (silica gel, methanol/ethyl acetate gradient) or recrystallization (ethanol/water) .

- Catalysts : Phase-transfer catalysts (e.g., TBAB) can enhance etherification efficiency .

- Yield Contingencies : Monitor reaction pH and temperature (ideal range: 0–5°C for exothermic steps) .

Advanced: How to resolve contradictions in reported biological activities of this compound?

Answer:

Contradictions in receptor binding data (e.g., serotonin vs. dopamine receptors) require:

- Assay Validation : Use orthogonal methods (e.g., surface plasmon resonance [SPR] and radioligand binding) to confirm target specificity .

- Structural Analysis : Compare with analogs (e.g., 4-(3-fluorophenyl)piperidine derivatives) to identify substituent effects on activity .

- Dose-Response Curves : Perform EC50/IC50 studies across multiple cell lines to assess variability .

Basic: What analytical techniques ensure purity and structural integrity?

Answer:

- HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

- NMR : Confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm; piperidine protons at δ 1.5–2.5 ppm) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]<sup>+</sup> at m/z 273) .

Advanced: What computational methods predict receptor interactions?

Answer:

- Molecular Docking : Use AutoDock Vina with receptor crystal structures (e.g., 5-HT2A or σ-1 receptors) to map binding pockets .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess ligand-receptor stability and hydration effects .

- QSAR Models : Train models on piperidine derivatives to predict ADMET properties .

Basic: What storage conditions maintain the compound’s stability?

Answer:

- Short-Term : Store at 2–8°C in airtight, light-resistant containers .

- Long-Term : Lyophilize and store under argon at -20°C to prevent hydrolysis .

Advanced: How to design derivatives to improve pharmacokinetics?

Answer:

- Lipophilicity : Introduce fluorinated or methyl groups to the pyridine ring for enhanced blood-brain barrier penetration (logP optimization) .

- Metabolic Stability : Replace methoxy with trifluoromethoxy to reduce CYP450-mediated oxidation .

- Solubility : Explore counterion exchange (e.g., citrate instead of HCl) for pH-dependent solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.